molecular formula C17H23NO3 B6912296 N-(1,3-benzodioxol-4-ylmethyl)-4-ethylcyclohexane-1-carboxamide

N-(1,3-benzodioxol-4-ylmethyl)-4-ethylcyclohexane-1-carboxamide

Cat. No.: B6912296
M. Wt: 289.4 g/mol
InChI Key: PYSHEQRBXGVMFK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-4-ylmethyl)-4-ethylcyclohexane-1-carboxamide is a synthetic compound characterized by the presence of a benzodioxole ring attached to a cyclohexane carboxamide structure

Properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-4-ethylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-12-6-8-13(9-7-12)17(19)18-10-14-4-3-5-15-16(14)21-11-20-15/h3-5,12-13H,2,6-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSHEQRBXGVMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)NCC2=C3C(=CC=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-4-ylmethyl)-4-ethylcyclohexane-1-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Attachment to Cyclohexane: The benzodioxole ring is then attached to a cyclohexane derivative through a Friedel-Crafts alkylation reaction.

    Formation of Carboxamide: The final step involves the conversion of the alkylated product to the carboxamide using an amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-4-ylmethyl)-4-ethylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated benzodioxole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-4-ylmethyl)-4-ethylcyclohexane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-4-ylmethyl)-4-ethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with aromatic amino acids in the active site of enzymes, while the carboxamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-4-ethylcyclohexane-1-carboxamide: Similar structure but with a different substitution pattern on the benzodioxole ring.

    N-(1,3-benzodioxol-4-ylmethyl)-4-methylcyclohexane-1-carboxamide: Similar structure but with a different alkyl group on the cyclohexane ring.

Uniqueness

N-(1,3-benzodioxol-4-ylmethyl)-4-ethylcyclohexane-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the cyclohexane ring can affect its interaction with biological targets and its overall pharmacokinetic properties.

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